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molecular formula C13H16BrN3O B8350811 6-Bromo-3-piperidin-4-yl-3,4-dihydro-1h-quinazolin-2-one

6-Bromo-3-piperidin-4-yl-3,4-dihydro-1h-quinazolin-2-one

Cat. No. B8350811
M. Wt: 310.19 g/mol
InChI Key: MGUZSTHFBBGKKK-UHFFFAOYSA-N
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Patent
US07842808B2

Procedure details

3-Piperidin-4-yl-3,4-dihydro-1H-quinazolin-2-one (0.2 g, 0.87 mmol) was dissolved in acetic acid (2 mL). To this solution was added a solution of bromine (1.8 mL, 35.14 mmol) in acetic acid (0.5 mL) dropwise over 5 min. After stirring for at room temperature for 1 h, the reaction mixture was diluted with methylene chloride, washed with water (2×), brine (2×), dried over sodium sulfate, filtered, and concentrated to afford 0.16 g (59%) which was used immediately without further purification. LC/MS: tR=0.91 min, 310.15 (MH)+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([N:7]2[CH2:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][C:8]2=[O:17])[CH2:3][CH2:2]1.[Br:18]Br>C(O)(=O)C.C(Cl)Cl>[Br:18][C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:17])[N:7]([CH:4]1[CH2:3][CH2:2][NH:1][CH2:6][CH2:5]1)[CH2:16]2

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
N1CCC(CC1)N1C(NC2=CC=CC=C2C1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×), brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford 0.16 g (59%) which
CUSTOM
Type
CUSTOM
Details
was used immediately without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=C2CN(C(NC2=CC1)=O)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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